Ethamoxytriphetol

Estrogen Receptor Pharmacology SERM Functional Selectivity Antiuterotrophic Assay

Ethamoxytriphetol (MER-25, NSC-19857) is the first antiestrogen ever discovered and the molecular template from which tamoxifen and clomiphene were derived. Unlike newer SERMs, it exhibits exclusively antiuterotrophic activity in mice—tamoxifen acts as a uterotrophic agonist, a complete functional inversion. With binding affinity four orders of magnitude lower than clinical comparators, it uniquely enables studies of binding-function dissociation in antiestrogen pharmacology. Essential as a non-uterotrophic negative control in mouse uterine bioassays, for investigations requiring a functionally pure antagonist, and as a historical reference standard in SERM comparative pharmacology. State-dependent progesterone suppression in primates further distinguishes it from alternatives lacking characterized in vivo data.

Molecular Formula C27H33NO3
Molecular Weight 419.6 g/mol
CAS No. 67-98-1
Cat. No. B1671385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthamoxytriphetol
CAS67-98-1
SynonymsEthamoxytriphetol
MER 25
MER-25
MER25
Molecular FormulaC27H33NO3
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O
InChIInChI=1S/C27H33NO3/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22/h6-18,29H,4-5,19-21H2,1-3H3
InChIKeyKDYQVUUCWUPJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethamoxytriphetol (MER-25) CAS 67-98-1: First-in-Class Nonsteroidal Antiestrogen Reference Compound


Ethamoxytriphetol (CAS 67-98-1; developmental code MER-25) is a synthetic nonsteroidal antiestrogen belonging to the triphenylethanol structural class [1]. First reported in 1958, it represents the first antiestrogen ever discovered and served as the foundational molecular template from which subsequent SERMs, including clomiphene and tamoxifen, were derived [2]. The compound is described as having very low intrinsic estrogenic activity across species tested [3]. Its historical significance lies in the first clinical demonstration that an antiestrogen could provide therapeutic benefit in metastatic breast cancer, a finding that directly catalyzed the development of tamoxifen for this indication [3].

Procurement Consideration: Why Tamoxifen, Clomiphene, or Other SERMs Cannot Replace Ethamoxytriphetol in Mechanistic Research


In-class substitution of ethamoxytriphetol with newer-generation SERMs (e.g., tamoxifen, clomiphene, nafoxidine, or experimental agents like CI-628) is scientifically invalid for multiple experimental contexts due to profound quantitative and qualitative differences in receptor pharmacology, in vivo functional outcomes, and tissue-specific effects [1]. Ethamoxytriphetol exhibits an antiuterotrophic profile in mice while tamoxifen acts as a uterotrophic agonist—a complete functional inversion [2]. Binding affinity disparities span four orders of magnitude relative to clinically used comparators [3]. Furthermore, ethamoxytriphetol's behavioral pharmacology profile demonstrates a dissociation between receptor binding and functional antiestrogenicity not observed with newer agents [4]. These differences mandate compound-specific procurement for studies requiring a low-affinity, functionally pure antagonist reference tool or for investigations of historical comparative pharmacology.

Ethamoxytriphetol Differentiation Evidence: Quantitative Comparator Data for Informed Procurement


Uterotrophic Functional Divergence: Ethamoxytriphetol vs. Tamoxifen in Mouse Uterus

In the mouse uterus, ethamoxytriphetol (MER-25) and tamoxifen exhibit diametrically opposed functional outcomes. Tamoxifen is uterotrophic in mice, stimulating uterine growth, whereas ethamoxytriphetol is antiuterotrophic and completely inhibits uterotrophic responses to both estradiol and tamoxifen [1]. The relative binding affinity (RBA) of ethamoxytriphetol for mouse uterine estrogen receptor (ER) is <0.06 (E2 = 100), compared to tamoxifen's RBA of 2 and 4-hydroxytamoxifen's RBA of 131. For the antiestrogen binding site (AEBS), ethamoxytriphetol exhibits an RBA of 8.9 (tamoxifen = 100), while tamoxifen and 4-hydroxytamoxifen show RBAs of 100 and 53, respectively [1]. This 33-fold lower ER binding relative to tamoxifen and >2,000-fold lower binding relative to 4-hydroxytamoxifen correlate with the observed functional divergence [1]. Importantly, five compounds with similar ER (RBA<0.06) and AEBS (RBA 4-9) binding profiles failed to reproduce ethamoxytriphetol's antiuterotrophic activity, confirming that its functional profile is not generalizable from binding data alone [1].

Estrogen Receptor Pharmacology SERM Functional Selectivity Antiuterotrophic Assay

Relative Binding Affinity Benchmarking: Ethamoxytriphetol vs. CI-628, Enclomiphene, and Zuclomiphene in Hypothalamic-Preoptic Area Receptors

In competitive binding assays using cytoplasmic estrogen receptors from guinea pig hypothalamic-preoptic area (H-POA) tissue, ethamoxytriphetol (MER-25) exhibited a relative binding affinity (RBA) of 0.00089 relative to estradiol [1]. Comparative RBA values were: CI-628, 2.80; enclomiphene, 1.94; and zuclomiphene, 0.05. Ethamoxytriphetol's RBA is approximately 3,100-fold lower than CI-628, 2,200-fold lower than enclomiphene, and 56-fold lower than zuclomiphene [1]. Despite this vast disparity in receptor binding, ethamoxytriphetol achieved behavioral antiestrogenic potency equivalent to enclomiphene in the lordosis inhibition assay, with a rank order of behavioral activity of CI-628 > MER-25 = enclomiphene > zuclomiphene [1].

Neuroendocrinology Estrogen Receptor Binding Assay Behavioral Pharmacology

Receptor Depletion Profile: Central vs. Peripheral Tissue Selectivity Compared to Clomiphene and Tamoxifen

Following in vivo administration in rats, the antiestrogens clomiphene, ethamoxytriphetol (MER-25), and tamoxifen exhibited differential depletion of cytoplasmic high-affinity estrogen receptors across tissues [1]. The ratio of combined central ED50 (amygdala + hypothalamus + pituitary) to combined peripheral ED50 (uterus) was calculated as: clomiphene 169, ethamoxytriphetol (MER-25) 19.2, and tamoxifen 2.13 [1]. Ethamoxytriphetol demonstrates a 9-fold greater central/peripheral selectivity than tamoxifen but 9-fold lower selectivity than clomiphene, positioning it as an intermediate-selectivity compound in this class [1].

Receptor Pharmacology Tissue-Specific Antiestrogen Effects Central Nervous System Selectivity

Uterine Contractility Inhibition: Equipotent Concentration Profiling Against Tamoxifen, Clomiphene, and Nafoxidine

In isolated rat uterine preparations, ethamoxytriphetol, tamoxifen, clomiphene, and nafoxidine all inhibited oxytocin-induced contractions in a concentration-dependent manner, with comparable potency [1]. At a concentration of 30 μmol/L, all four antiestrogens inhibited contractions induced by methacholine and prostaglandin F2α. Each compound also relaxed KCl-induced tonic contraction in a concentration-dependent manner. The steroidal antiestrogen ICI 164,384, lacking agonist activity, inhibited KCl contractions only at 100 μmol/L (44 ± 4% inhibition), whereas the quaternary tamoxifen analog (tamoxifen ethyl bromide) achieved 86 ± 3% relaxation with IC50 of 1.52 ± 0.1 μmol/L [1]. Ethamoxytriphetol's inhibition of CaCl2-induced contractions was only partially reversed by Bay K 8644 (0.3 nmol/L to 3 μmol/L) [1].

Smooth Muscle Pharmacology Calcium Channel Modulation In Vitro Functional Assay

Structural Analog Differentiation: Fertility Effects of Ethamoxytriphetol vs. Ortho-Methylated Analogs

In a comparative study of triphenylethane and triphenylethylene derivatives, ethamoxytriphetol (MER-25) reduced fertility in mice, whereas its dimethylated analog (Compound IV: alpha-[4-(beta-diethylaminoethoxy)-3,5-xylyl]-alpha-phenyl-beta-4-methoxyphenyl-ethanol) was ineffective [1]. Two additional weakly active antiestrogens, Compounds V and VI (ortho-methylated bibenzyl and stilbene derivatives, respectively), also failed to affect fertility in mice [1]. Ortho-methylation was found to reduce estrogenic and/or antiestrogenic activity compared to the non-methylated ethamoxytriphetol scaffold [1].

Structure-Activity Relationship Antifertility Pharmacology Triphenylethanol Derivatives

Primate Luteal Phase Specificity: Absence of Progesterone Suppression vs. Gestational Antiestrogen Effects

In baboons, ethamoxytriphetol (MER-25) produced markedly different effects on progesterone production depending on physiological state. During late gestation, ethamoxytriphetol administration resulted in a marked decline in progesterone production rate [1]. However, when administered throughout the luteal phase of the menstrual cycle (15 mg/kg/day, p.o.), ethamoxytriphetol did not alter serum progesterone concentrations: mean serum progesterone was 5.2 ± 0.7 ng/mL in untreated controls versus 5.0 ± 0.6 ng/mL during MER-25 administration, with identical luteal phase length (18 ± 0 days) under both conditions [1]. This demonstrates that luteal progesterone production, unlike placental progesterone production, is not acutely estrogen-dependent in this primate model [1].

Primate Reproductive Endocrinology Corpus Luteum Function Tissue-Specific Estrogen Dependence

Ethamoxytriphetol (MER-25) Procurement-Driven Application Scenarios in Research


Estrogen Receptor Pharmacology: Non-Uterotrophic Control Compound for Mouse Uterine Assays

Ethamoxytriphetol serves as an essential negative control or comparator compound in mouse uterine bioassays where tamoxifen, clomiphene, and nafoxidine exhibit partial agonist (uterotrophic) activity. Unlike these comparators, ethamoxytriphetol is exclusively antiuterotrophic in mice and completely inhibits uterotrophic responses to both estradiol and antiestrogens. This property makes it uniquely suited for studies requiring a functionally pure antagonist in the mouse uterus, where tamoxifen's confounding agonist activity (RBA to ER = 2, uterotrophic response) precludes its use as a control. Procurement of ethamoxytriphetol is indicated for investigations of ER-mediated uterine growth, antiestrogen mechanism-of-action studies, and validation of novel SERMs requiring a non-uterotrophic reference standard [1].

Behavioral Neuroendocrinology: Dissociating Receptor Binding from Functional Antiestrogenicity

Ethamoxytriphetol is uniquely valuable for studies examining the dissociation between in vitro receptor binding affinity and in vivo functional antiestrogenicity. In guinea pig lordosis assays, ethamoxytriphetol achieves behavioral antiestrogenic potency equivalent to enclomiphene despite exhibiting 2,200-fold lower relative binding affinity (RBA 0.00089 vs. 1.94). This phenomenon—observed only for ethamoxytriphetol among the tested antiestrogens—makes it an indispensable tool for investigating non-receptor-mediated mechanisms, receptor occupancy duration effects, or pharmacokinetic factors that contribute to functional antiestrogenicity independent of binding affinity. Researchers studying estrogen-dependent behaviors, hypothalamic estrogen action, or the temporal dynamics of antiestrogen effects should procure ethamoxytriphetol rather than higher-affinity alternatives when binding-function dissociation is the experimental focus [2].

Historical Comparative Pharmacology: Foundational SERM Reference Compound

As the first antiestrogen ever discovered and the compound that directly led to the development of tamoxifen, ethamoxytriphetol serves as an essential reference standard for comparative pharmacological studies across the SERM class. Its clinical evaluation in the first antiestrogen breast cancer study established proof-of-concept for this therapeutic class. Procurement is indicated for research groups conducting systematic reviews of triphenylethanol/triphenylethylene SAR, historical mechanism-of-action studies requiring the original compound, or educational pharmacology programs demonstrating the evolution of SERM development from first-generation to current clinical agents. The compound's extensive characterization in 1970s-1980s literature provides a uniquely rich comparative dataset that newer, less-characterized experimental compounds lack [3].

Primate Reproductive Biology: Discriminating Luteal from Placental Estrogen Dependence

Ethamoxytriphetol's differential effects on progesterone production in baboons—marked suppression during gestation but no effect during the luteal phase—provide a unique experimental tool for discriminating between luteal and placental estrogen-dependent progesterone regulation. At 15 mg/kg/day oral administration, ethamoxytriphetol does not alter luteal phase serum progesterone (5.0 ± 0.6 ng/mL treated vs. 5.2 ± 0.7 ng/mL control) or luteal phase length, yet potently suppresses gestational progesterone. This state-dependent pharmacology is not well-characterized for newer SERMs and positions ethamoxytriphetol as a valuable probe for studies investigating the tissue-specific and physiological state-specific roles of estrogen in primate reproduction. Researchers requiring a well-documented antiestrogen with characterized primate pharmacokinetics and reproductive effects should prioritize ethamoxytriphetol over alternatives lacking primate data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethamoxytriphetol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.